

Carlactone: The Keystone Precursor in Strigolactone Biosynthesis - An In-depth Technical Guide

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Compound of Interest

Compound Name: Carlactone

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Abstract

Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play pivotal roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. The discovery of **carlactone** (CL) as the central precursor has been a significant breakthrough in understanding the intricate biosynthetic pathway of these hormones. This technical guide provides a comprehensive overview of the biosynthesis of strigolactones from **carlactone**, detailing the enzymatic conversions, summarizing key quantitative data, and outlining experimental protocols for their analysis. Furthermore, it illustrates the core signaling pathway initiated by strigolactones, offering a valuable resource for researchers and professionals in plant biology and drug development seeking to modulate strigolactone biosynthesis and signaling for agricultural and therapeutic applications.

Introduction

Strigolactones were initially identified as germination stimulants for parasitic weeds of the genera *Striga* and *Orobanche* and later as signaling molecules for establishing symbiosis with arbuscular mycorrhizal fungi.[1][2] It is now well-established that they also function as endogenous hormones regulating various aspects of plant architecture, including shoot branching, root development, and leaf senescence.[1][3] The core structure of strigolactones

consists of a tricyclic lactone (the ABC ring) connected via an enol-ether bridge to a butenolide group (the D ring).[2] The biosynthesis of this diverse family of molecules originates from the carotenoid pathway, with **carlactone** serving as the crucial, unifying intermediate.[4][5][6] Understanding the enzymatic steps that convert **carlactone** into the vast array of naturally occurring strigolactones is paramount for developing strategies to control parasitic plant infestations, enhance nutrient uptake through mycorrhizal symbiosis, and optimize crop yields.

The Biosynthetic Pathway from Carlactone to Strigolactones

The formation of **carlactone** from all-trans- β -carotene is a multi-step process occurring in the plastids.[7] The enzyme β -carotene isomerase, DWARF27 (D27), first converts all-trans- β -carotene to 9-cis- β -carotene.[5][8] This is followed by the sequential action of two carotenoid cleavage dioxygenases, CCD7 and CCD8, which cleave 9-cis- β -carotene to produce **carlactone**. [5][8][9] **Carlactone** is then transported to the cytoplasm for further modification into various strigolactones.[7]

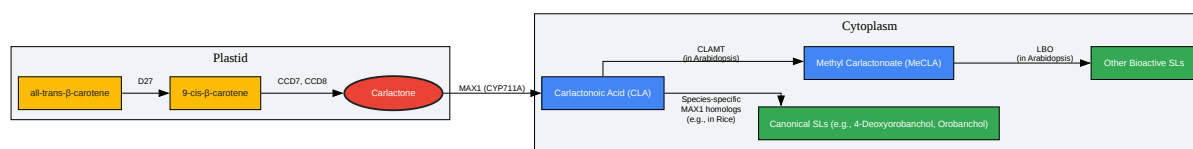
The conversion of **carlactone** is the branching point for the diversification of strigolactones. A key and conserved initial step is the oxidation of **carlactone** to carlactonoic acid (CLA) by cytochrome P450 monooxygenases of the CYP711A family, commonly known as MORE AXILLARY GROWTH1 (MAX1) in Arabidopsis.[10][11]

From carlactonoic acid, the pathway diverges depending on the plant species and the specific enzymes present, leading to the formation of canonical and non-canonical strigolactones.[12][13][14]

- **Canonical Strigolactones:** These possess the typical ABCD-ring structure. In rice, for example, specific MAX1 homologs catalyze the conversion of carlactonoic acid to 4-deoxyorobanchol (a strigol-type SL) and then to orobanchol.
- **Non-canonical Strigolactones:** In Arabidopsis, carlactonoic acid is methylated to form methyl carlactonoate (MeCLA).[13][15] MeCLA can then be further oxidized by the enzyme LATERAL BRANCHING OXIDOREDUCTASE (LBO) to produce other bioactive strigolactone-like compounds.[16][17]

The diversity in the final strigolactone products across different plant species is largely determined by the specificities of their respective MAX1 homologs and other downstream modifying enzymes.[10][12]

Visualization of the Biosynthetic Pathway



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Caption: Biosynthesis of strigolactones from β-carotene, highlighting the central role of **carlactone**.

Quantitative Data on Carlactone Conversion

The enzymatic conversion of **carlactone** and the endogenous levels of related compounds have been quantified in several studies. This data is crucial for understanding the efficiency of the biosynthetic pathway and for developing kinetic models.

Parameter	Organism/Enzyme	Value	Reference
Enzyme Kinetics			
Km of rac-CL for AtMAX1	Arabidopsis thaliana	413 ± 65 nM	[11]
kcat of rac-CL for AtMAX1	Arabidopsis thaliana	0.063 ± 0.003 min ⁻¹	[11]
Endogenous Levels			
(R)-Carlactone in root extracts (WT Col-0)	Arabidopsis thaliana	~0.15 ng/g FW	[1]
(R)-Carlactone in root extracts (max1-4 mutant)	Arabidopsis thaliana	~2.5 ng/g FW	[1]
(-)-2'-epi-5-deoxystigol in root extracts (WT)	Rice	~0.02 ng/g FW	[1]
(R)-Carlactone in root extracts (WT)	Rice	~0.01 ng/g FW	[1]

Experimental Protocols

In Vivo Conversion of Labeled Carlactone

This protocol is based on feeding experiments using isotopically labeled **carlactone** to trace its conversion into downstream strigolactones in planta.[1][2]

Objective: To demonstrate the conversion of **carlactone** to specific strigolactones within a plant system.

Materials:

- Plant seedlings (e.g., rice d10 mutant, which is deficient in CCD8 and thus accumulates precursors before **carlactone**).

- ^{13}C -labeled **carlactone**.
- Hydroponic culture solution.
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Solvents for extraction (e.g., ethyl acetate).
- Solid-phase extraction (SPE) cartridges (e.g., C18).

Methodology:

- Grow rice seedlings hydroponically.
- Add ^{13}C -labeled **carlactone** to the hydroponic solution to a final concentration of $1\ \mu\text{M}$.
- Incubate the seedlings for a designated period (e.g., 24-48 hours).
- Harvest the root tissues and exudates.
- Extract the strigolactones from the collected samples using an appropriate solvent like ethyl acetate.
- Purify and concentrate the extracts using SPE.
- Analyze the purified samples by LC-MS/MS to identify and quantify the ^{13}C -labeled strigolactone products.

In Vitro Enzymatic Assay of MAX1

This protocol describes the in vitro characterization of MAX1 enzyme activity using recombinant protein.[\[11\]](#)

Objective: To determine the enzymatic function of MAX1 in converting **carlactone**.

Materials:

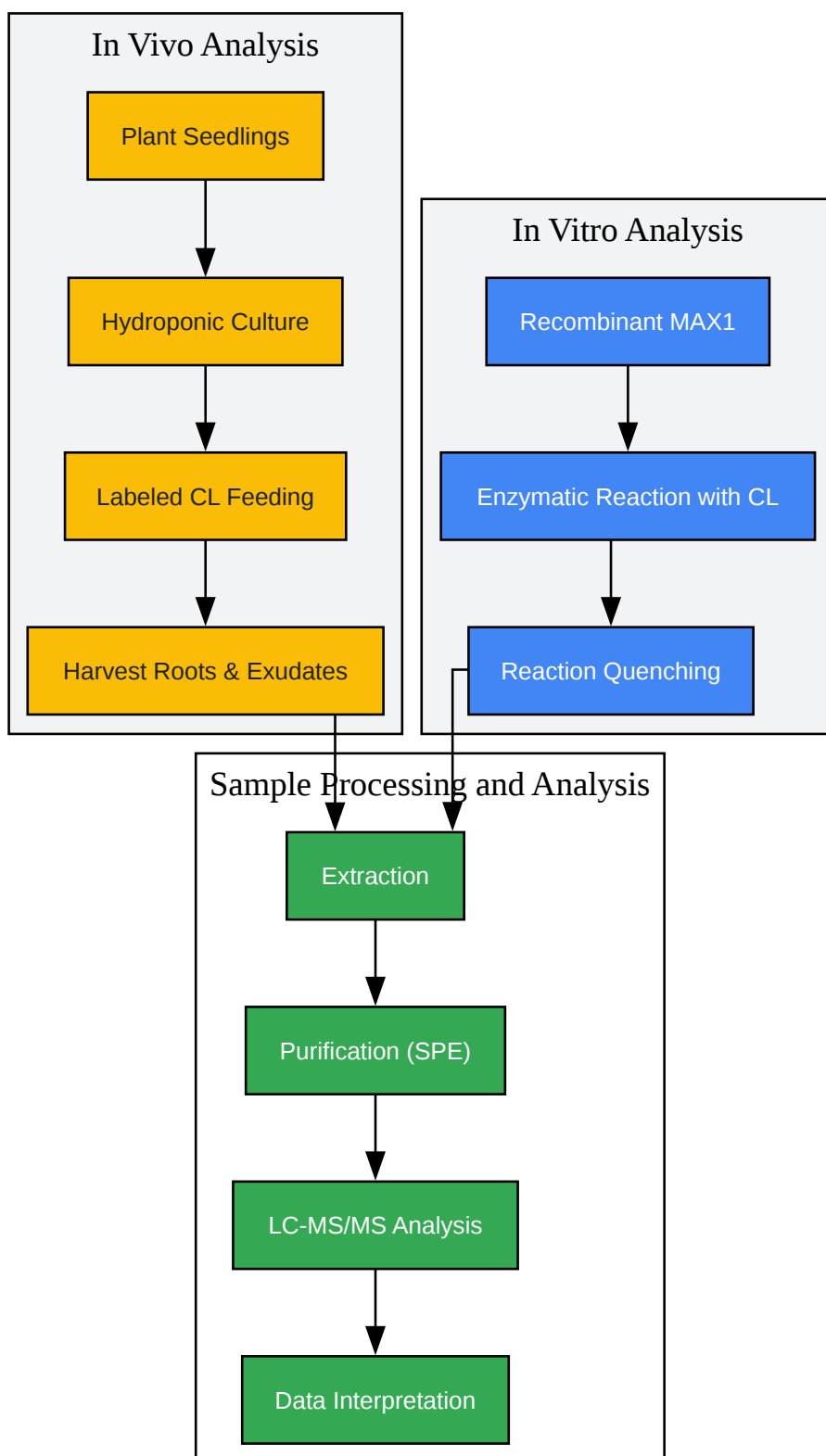
- Recombinant MAX1 protein (e.g., expressed in yeast microsomes).

- **Carlactone** substrate.
- NADPH.
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.25).
- LC-MS/MS system.
- Quenching solution (e.g., acetone).

Methodology:

- Prepare a reaction mixture containing the reaction buffer, recombinant MAX1, and NADPH.
- Initiate the reaction by adding **carlactone**.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
- Stop the reaction by adding a quenching solution.
- Centrifuge the mixture to pellet the protein.
- Analyze the supernatant by LC-MS/MS to detect and quantify the product, carlactonoic acid.

Visualization of a Representative Experimental Workflow



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Caption: A generalized workflow for studying **carlactone** conversion both in vivo and in vitro.

Strigolactone Signaling Pathway

Once synthesized, strigolactones elicit cellular responses through a well-defined signaling pathway. The core of this pathway involves perception by an α/β -hydrolase receptor, DWARF14 (D14), and subsequent targeting of transcriptional repressors for degradation.[\[3\]](#)[\[18\]](#)[\[19\]](#)

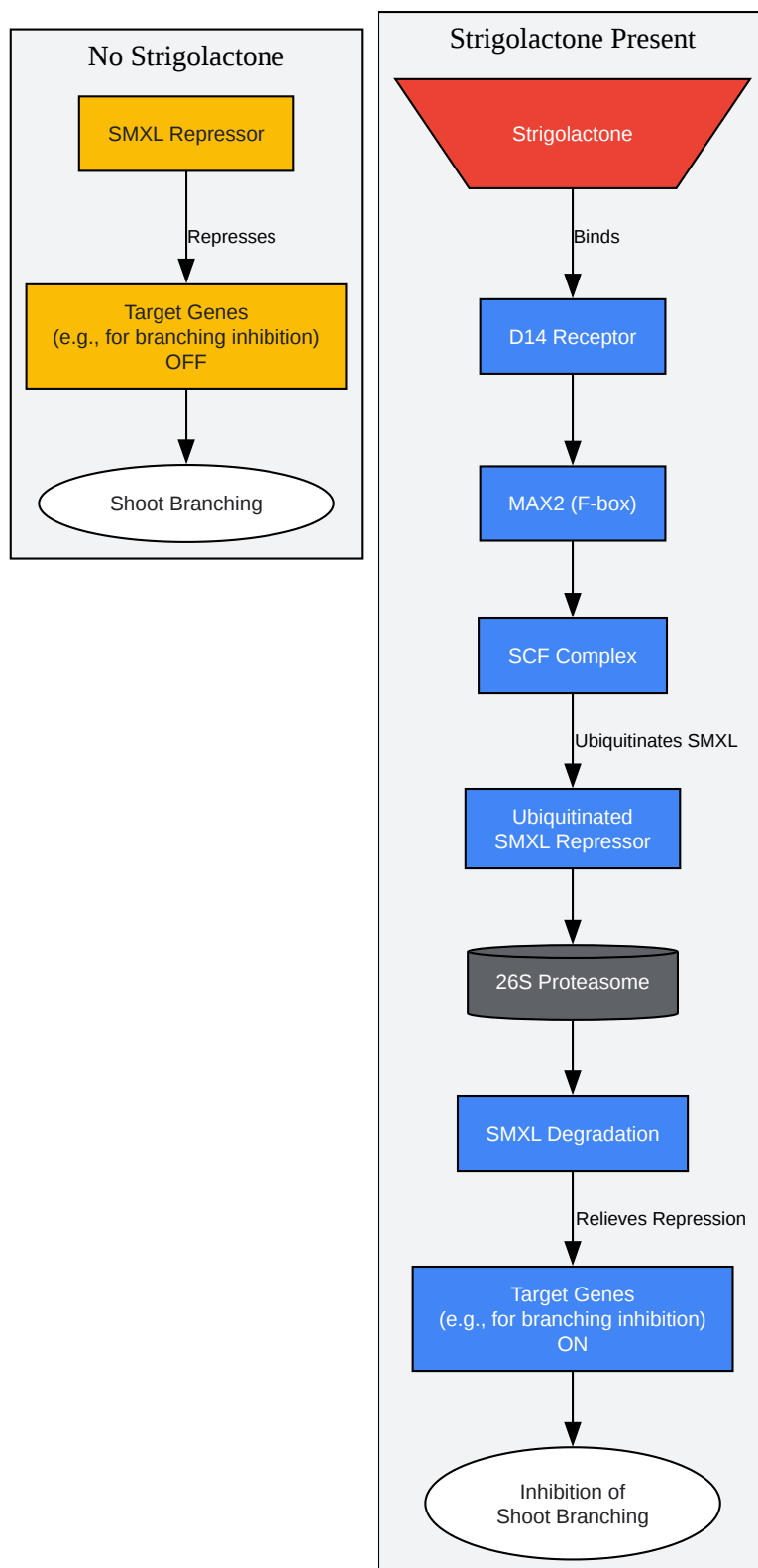
Key Components:

- D14: The strigolactone receptor that binds to and hydrolyzes the SL molecule.[\[20\]](#)
- MAX2/D3: An F-box protein that is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[\[18\]](#)[\[20\]](#)
- SMXL (SUPPRESSOR OF MAX2 1-LIKE) proteins (e.g., D53 in rice, SMXL6/7/8 in Arabidopsis): These are transcriptional repressors that inhibit downstream gene expression in the absence of strigolactones.[\[3\]](#)[\[19\]](#)

Mechanism of Action:

- In the absence of strigolactones, SMXL proteins repress the transcription of target genes, leading to, for example, increased shoot branching.[\[3\]](#)
- When strigolactones are present, they bind to the D14 receptor.[\[21\]](#)
- This binding induces a conformational change in D14, allowing it to interact with the MAX2 F-box protein and the SMXL repressor.[\[3\]](#)[\[20\]](#)
- This complex formation leads to the ubiquitination of the SMXL protein by the SCFMAX2 complex.[\[3\]](#)
- The ubiquitinated SMXL protein is then targeted for degradation by the 26S proteasome.[\[3\]](#)
- The degradation of the SMXL repressor relieves the repression of downstream target genes, leading to the physiological responses associated with strigolactones, such as the inhibition of shoot branching.[\[3\]](#)

Visualization of the Strigolactone Signaling Pathway



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Caption: A model of the strigolactone signaling pathway leading to the regulation of gene expression.

Conclusion and Future Perspectives

Carlactone stands as the central hub in the biosynthesis of the diverse family of strigolactones. The elucidation of its formation and subsequent conversion into various bioactive molecules has provided a roadmap for understanding and potentially manipulating strigolactone-mediated processes in plants. For drug development professionals, particularly in the agrochemical sector, the enzymes involved in the **carlactone** pathway, such as MAX1 and LBO, represent prime targets for the design of specific inhibitors or activators to control parasitic weed germination or enhance crop architecture and nutrient uptake.

Future research will likely focus on identifying the remaining unknown enzymes in the strigolactone biosynthetic pathway in various plant species, further characterizing the substrate specificities of known enzymes, and exploring the potential for crosstalk between the strigolactone pathway and other phytohormone signaling networks. A deeper understanding of these processes will undoubtedly pave the way for innovative solutions to agricultural challenges and provide new avenues for plant-based drug discovery.

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